
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically yields 3,4-dihydroisoquinoline derivatives, which can then be further brominated and methylated to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Scientific Research Applications
5-Br-THIQ has several notable applications in scientific research:
1. Medicinal Chemistry
- Building Block for Drug Development : It serves as a precursor for synthesizing pharmacologically active compounds aimed at treating neurodegenerative diseases and cancer. The compound's structural modifications can lead to derivatives with enhanced therapeutic profiles.
2. Biological Studies
- Investigating Biological Activities : The compound is utilized in studies examining its interactions with enzymes and receptors. Its potential as an enzyme inhibitor or receptor modulator makes it a candidate for further exploration in neuropharmacology.
3. Chemical Synthesis
- Intermediate in Organic Synthesis : 5-Br-THIQ is employed as an intermediate in synthesizing more complex organic molecules, including natural product analogs and synthetic drugs.
4. Industrial Applications
- Production of Dyes and Pigments : The compound finds utility in the industrial sector for producing specialty chemicals, dyes, and pigments due to its unique chemical properties.
The biological activities of 5-Br-THIQ are diverse and include:
1. Antimicrobial Properties
- Studies have demonstrated that 5-Br-THIQ exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent .
2. Neuroprotective Effects
- Research indicates that 5-Br-THIQ may protect neurons from oxidative stress and enhance neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to exert antioxidant effects and modulate apoptotic pathways .
3. Anticancer Activity
- The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. A study revealed that treatment with 5-Br-THIQ led to a dose-dependent decrease in cell viability in various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the bromine position significantly affect the biological efficacy of 5-Br-THIQ. Key findings include:
- Substitution Variations : Changing the halogen from bromine to chlorine or fluorine alters the compound's reactivity and biological activity.
- Functional Group Modifications : Adding functional groups at different positions on the tetrahydroisoquinoline skeleton can enhance potency against specific biological targets .
Case Studies
Several studies illustrate the applications of 5-Br-THIQ:
-
Neuroprotective Study :
- A study published in Medicinal Chemistry Perspectives demonstrated that 5-Br-THIQ reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, significantly increasing cell viability compared to untreated controls .
-
Antimicrobial Efficacy :
- In research focusing on antimicrobial properties, 5-Br-THIQ was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
- Anticancer Activity :
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and receptors, modulation of neurotransmitter levels, and interaction with cellular signaling pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 5th position.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 1st position.
6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: Bromine atom is at the 6th position instead of the 5th.
Uniqueness
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct biological properties compared to its analogs .
Biological Activity
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-Br-THIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of 5-Br-THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
5-Br-THIQ has the molecular formula CHBrN and a molar mass of 226.11 g/mol. Its structure includes a bromine atom at the 6th position and a methyl group at the 1st position, contributing to its unique biological interactions. The compound’s bicyclic framework consists of a fused benzene ring and a nitrogen-containing ring, which influences its reactivity and biological efficacy due to electronic and steric effects .
Biological Activities
Research indicates that 5-Br-THIQ exhibits a range of biological activities, including:
1. Antimicrobial Activity
- Mechanism : The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Case Study : In a comparative study, 5-Br-THIQ demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 60 µg/mL .
2. Anticancer Properties
- Mechanism : The compound has been investigated for its potential to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Case Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with 5-Br-THIQ resulted in increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cytotoxicity. The IC50 value was determined to be approximately 200 µM .
3. Neuroprotective Effects
- Mechanism : Research suggests that 5-Br-THIQ may have neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
- Case Study : A study examining the effects on neurodegenerative models indicated that 5-Br-THIQ could reduce oxidative stress markers in neuronal cells, suggesting its potential for treating conditions like Alzheimer’s disease .
Structure-Activity Relationship (SAR)
The biological activity of 5-Br-THIQ is heavily influenced by its structural features. Modifications to the tetrahydroisoquinoline scaffold can enhance or diminish its activity. For instance:
Compound | Key Differences | Biological Activity |
---|---|---|
6-Chloro-3-methyl THIQ | Chlorine instead of Bromine | Moderate antibacterial |
6-Fluoro-3-methyl THIQ | Fluorine instead of Bromine | Reduced anticancer efficacy |
6-Iodo-3-methyl THIQ | Iodine instead of Bromine | Increased neuroprotective effects |
The bromine substitution at the 6th position is particularly significant as it enhances lipophilicity and may improve binding affinity to biological targets compared to other halogenated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline?
- Methodology : A two-step synthesis is commonly employed:
Bromination : Introduce bromine at the 5-position using elemental bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or THF) under reflux.
Methylation : Install the methyl group at the 1-position via reductive alkylation (e.g., formaldehyde and sodium cyanoborohydride) or alkyl halide substitution.
- Critical Parameters : Temperature control (<40°C for bromination to avoid over-halogenation) and stoichiometric ratios (1:1.2 for bromine:precursor) ensure selectivity. Purity is verified via HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Characterization Workflow :
- NMR : - and -NMR to confirm methyl (δ 1.2–1.5 ppm) and bromine-induced deshielding (δ 7.2–7.8 ppm for aromatic protons).
- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H] at m/z 226.07).
- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C: 53.19%, H: 5.35%, Br: 31.76%) .
Q. What stability considerations are critical for storing this compound?
- Storage Protocol :
- Store as a hydrochloride salt (enhanced stability) at −20°C in amber vials under inert gas (Ar/N).
- Avoid prolonged exposure to light or moisture to prevent debromination or oxidation. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do substitution patterns (e.g., bromine position, methyl group) influence reactivity in cross-coupling reactions?
- Case Study :
Compound | Substituent Position | Reactivity with Suzuki Coupling (Pd catalyst) |
---|---|---|
5-Bromo-1-methyl | Br at C5, Me at N1 | 85% yield (aryl boronic acids) |
8-Bromo-5-methyl | Br at C8, Me at C5 | 62% yield (steric hindrance at C5) |
- Mechanistic Insight : The methyl group at N1 reduces steric interference, while bromine at C5 enhances electrophilicity for Pd-mediated coupling .
Q. What computational tools predict the bioactivity of this compound derivatives?
- Workflow :
Docking Studies : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors).
QSAR Models : Correlate logP values (calculated: 2.8) with membrane permeability.
Q. How can researchers resolve contradictions in reported yields for bromination reactions?
- Analysis : Discrepancies arise from:
- Solvent Polarity : THF (low polarity) favors mono-bromination (75% yield), while DMF (high polarity) increases di-bromination byproducts (up to 30%).
- Catalyst Choice : FeCl vs. AlCl alters regioselectivity (C5 vs. C7 bromination).
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKHWEFDYAMWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241807 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176414-91-7 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1176414-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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